molecular formula C20H4Cl4I4O5 B1218424 Rose Bengal lactone CAS No. 4159-77-7

Rose Bengal lactone

Cat. No.: B1218424
CAS No.: 4159-77-7
M. Wt: 973.7 g/mol
InChI Key: VDNLFJGJEQUWRB-UHFFFAOYSA-N
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Description

Rose bengal lactone is a versatile organic compound belonging to the class of xanthenes. It is a derivative of Rose bengal, which is widely known for its use as a stain in biological and medical applications. This compound is characterized by its complex structure, which includes multiple halogen atoms and hydroxyl groups. This compound is used in various scientific research fields due to its unique photochemical properties and ability to generate reactive oxygen species.

Scientific Research Applications

Rose bengal lactone has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Rose Bengal lactone, an analogue of fluorescein, primarily targets conjunctival and corneal cells . It is used as a diagnostic agent in suspected damage to these cells . It also has a direct cytotoxic effect on microorganisms and cancer cells . The compound’s potential antitumor actions via intralesional injections are being investigated .

Mode of Action

This compound interacts with its targets by staining both the nuclei and cell walls of dead or degenerated epithelial cells of the cornea and conjunctiva . It also stains the mucus of the precorneal tear film . This staining property allows for the visualization of damaged cells, aiding in diagnosis and research .

Biochemical Pathways

It is known that rose bengal, an organic dye, operates through multiple pathways in visible light-mediated reactions . These pathways lead to distinctly different and valuable results, including bond creation, bond functionalization, particularly for C–H and C–heteroatom bonds, and cross couplings .

Result of Action

The primary result of this compound’s action is the staining of damaged cells, which aids in the diagnosis of various ocular conditions . Additionally, it has been observed to have a cytotoxic effect on microorganisms and cancer cells . Cellular morphological changes such as detachment, separation, loss of motility and disruption, in addition to swelling, intracytoplasmic vacuole formation and lysis have been manifested with the treatment of rose bengal .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in visible light-mediated reactions, this photoredox catalyst operates through multiple pathways . The compound’s efficacy and stability may also be affected by the environment in which it is used.

Safety and Hazards

Safety measures include wearing personal protective equipment/face protection and ensuring adequate ventilation . It is also important to avoid ingestion and inhalation, and to avoid dust formation . The hazard classifications for Rose Bengal lactone are Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

Future Directions

Rose Bengal is being studied for its potential applications in the treatment of larynx tumor tissues . The future directions in larynx tumor photodynamic therapy with the use of upconversion nanoparticles is also being discussed .

Biochemical Analysis

Biochemical Properties

Rose Bengal lactone plays a significant role in biochemical reactions, primarily due to its ability to generate singlet oxygen upon light activation. This property makes it a valuable photosensitizer in photodynamic therapy. This compound interacts with various biomolecules, including proteins and enzymes. For instance, it has been shown to interact with hyaluronic acid, forming a conjugate that exhibits prolonged antibacterial action . Additionally, this compound can interact with cellular components, leading to the generation of reactive oxygen species that can induce oxidative stress in cells.

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. It has been observed to induce cytotoxic effects in various cell cultures, including smooth-muscle cells, endothelial cells, and corneal epithelial cells . The compound causes cellular morphological changes such as detachment, loss of motility, and cell death. Furthermore, this compound influences cell signaling pathways and gene expression, leading to alterations in cellular metabolism. For example, it has been shown to affect the photosynthetic apparatus in certain algae, suggesting its role in cellular acclimation to high-light conditions .

Molecular Mechanism

The molecular mechanism of this compound involves its activation by light, leading to the production of singlet oxygen and other reactive oxygen species. These reactive species can interact with cellular components, causing oxidative damage and cell death. This compound can also act as a photocatalyst, participating in redox reactions and generating hydroxide ions and radicals . This dual role as an oxidant and reductant allows it to modulate various biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound conjugated with hyaluronic acid exhibits prolonged antibacterial activity, maintaining its efficacy for at least 80 days . This stability is essential for its application in photodynamic therapy and other medical treatments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In ischemic stroke models, a bolus of this compound is injected into the bloodstream, followed by laser light application to induce thrombosis . The dosage-dependent effects include the formation of thrombi and subsequent tissue damage. At higher doses, this compound can exhibit toxic effects, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and redox reactions. The compound can act as a photoredox catalyst, participating in single electron transfer pathways and generating reactive oxygen species . These metabolic interactions can influence cellular metabolism and contribute to the compound’s therapeutic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components. For instance, this compound can be conjugated with hyaluronic acid, enhancing its stability and prolonging its antibacterial activity .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall efficacy in therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rose bengal lactone typically involves the iodination and chlorination of fluorescein derivatives. The reaction conditions often include the use of iodine and chlorine reagents under controlled temperatures and pH levels. The process may also involve the use of catalysts to facilitate the halogenation reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify and isolate this compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

Rose bengal lactone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert it to reduced forms with altered photochemical properties.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: A parent compound of Rose bengal lactone, used as a fluorescent dye.

    Eosin Y: Another xanthene dye with similar staining properties.

    Rhodamine B: A xanthene dye used in various staining and fluorescence applications.

Uniqueness

This compound is unique due to its high halogen content, which enhances its photochemical properties and ability to generate reactive oxygen species. This makes it particularly effective in applications like photodynamic therapy and as a photoredox catalyst .

Properties

CAS No.

4159-77-7

Molecular Formula

C20H4Cl4I4O5

Molecular Weight

973.7 g/mol

IUPAC Name

2,3,4,5-tetrachloro-6-(3-hydroxy-2,4,5,7-tetraiodo-6-oxoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C20H4Cl4I4O5/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28/h1-2,29H,(H,31,32)

InChI Key

VDNLFJGJEQUWRB-UHFFFAOYSA-N

SMILES

C1=C2C(=C(C(=C1I)O)I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)O)I

Canonical SMILES

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)O)I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O

4159-77-7

Pictograms

Irritant

Related CAS

632-68-8 (di-potassium salt)
632-69-9 (di-hydrochloride salt)

Synonyms

Food Red 105
Rose Bengal B
Rose Bengal B dipotassium salt, 131I-labeled cpd
Rose Bengal B disodium salt
Rose Bengal B disodium salt, 131I-labeled cpd
Rose Bengal B, dipotassium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Q & A

A: Rose Bengal Lactone's mechanism of action often involves its role as a photosensitizer. Upon light activation, it can generate reactive oxygen species (ROS) like singlet oxygen. [] While its exact interactions can vary depending on the application, one study demonstrated its ability to inhibit kinesin, a motor protein. This inhibition occurs through binding to a specific pocket on the kinesin molecule, disrupting its interaction with microtubules and impacting intracellular transport processes. []

A: While the provided abstracts don't delve into the specific spectroscopic data, this compound (C20H2O5) has a molecular weight of 332.31 g/mol. It is a lactone form of the better-known Rose Bengal sodium salt. Structural differences, particularly the presence of the lactone ring, influence its solubility and potential applications. [, ]

A: One study highlighted the use of this compound as a photosensitizer in the photooxygenation of an enone compound. This reaction, driven by light and possibly singlet oxygen, leads to the formation of peroxy hemiketals, which are valuable intermediates in organic synthesis. [] This example illustrates its potential as a catalyst in photochemical reactions, although details regarding its selectivity and broader catalytic applications are not provided in the abstracts.

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